REACTION_SMILES
|
[Br:10][N:11]1[C:12](=[O:13])[CH2:14][CH2:15][C:16]1=[O:17].[Br:1][c:2]1[cH:3][c:4]([Cl:9])[c:5]([CH3:8])[cH:6][cH:7]1.[C:18]([O:19][O:20][C:21](=[O:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)(=[O:29])[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[Cl:36][C:37]([Cl:38])([Cl:39])[Cl:40]>>[Br:1][c:2]1[cH:3][c:4]([Cl:9])[c:5]([CH2:8][Br:10])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Br)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OOC(=O)c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1cc(Br)ccc1CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |